2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol
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Overview
Description
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is a chemical compound with the molecular formula C7H7ClOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4H-cyclopenta[2,1-b3,4-b’]dithiophene: Known for its use in organic solar cells and electronic materials.
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine:
Uniqueness
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol |
InChI |
InChI=1S/C7H7ClOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5,9H,1-2H2 |
InChI Key |
SLOHUYPTDZQHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=C(S2)Cl |
Origin of Product |
United States |
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